(+)-Piresil-4-O-beta-D-glucopyraside

Descripción general

Descripción

(+)-Piresil-4-O-beta-D-glucopyraside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Piresil-4-O-beta-D-glucopyraside typically involves the glycosylation of a suitable aglycone with a sugar donor. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosidic bond formation. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including the use of microbial or enzymatic systems to catalyze the glycosylation process. These methods are often preferred due to their specificity, efficiency, and environmentally friendly nature.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Piresil-4-O-beta-D-glucopyraside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups attached to the glycoside, potentially altering its properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

(+)-Piresil-4-O-beta-D-glucopyraside primarily acts by inhibiting the enzymes α-glucosidase and α-amylase. This inhibition results in the reduction of carbohydrate breakdown into glucose, which subsequently lowers serum glucose levels. This mechanism positions the compound as a potential therapeutic agent for managing diabetes and metabolic disorders.

Scientific Research Applications

The compound has several notable applications across different scientific fields:

1. Biochemical Research

- Enzyme Inhibition Studies : The ability of this compound to inhibit α-glucosidase and α-amylase makes it a valuable tool in studying carbohydrate metabolism pathways. This property is particularly useful for researchers investigating diabetes management strategies.

2. Pharmacological Applications

- Antidiabetic Potential : Due to its mechanism of action, this compound is being researched for its potential role in diabetes treatment. Studies indicate that it may enhance insulin sensitivity and improve glucose uptake in muscle cells .

- Antioxidant Properties : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress-related diseases. This aspect is crucial for developing nutraceuticals aimed at enhancing overall health.

3. Medicinal Chemistry

- Synthesis of Derivatives : this compound serves as a precursor for synthesizing more complex glycosides and other bioactive compounds. Its structural versatility allows chemists to explore various modifications that could enhance biological activity or target specific pathways .

Case Study 1: Antidiabetic Effects

A study investigated the effects of this compound on glucose metabolism in HepG2 cells (a liver cancer cell line) and C2C12 myotubes (muscle cells). The results demonstrated that treatment with the compound significantly increased glucose consumption and uptake, suggesting its potential as an insulin sensitizer. The study highlighted that when combined with insulin, the compound exhibited synergistic effects on glucose metabolism, indicating its therapeutic potential in diabetes management .

Case Study 2: Enzyme Inhibition

In a laboratory setting, researchers assessed the inhibitory effects of this compound on α-glucosidase and α-amylase activities. The findings showed a significant reduction in enzyme activity at varying concentrations, supporting its application as a natural antihyperglycemic agent. These results are promising for developing alternative treatments for diabetes that rely on natural compounds.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemical Research | Enzyme inhibition studies | Inhibits α-glucosidase and α-amylase, reducing glucose absorption |

| Pharmacological Applications | Antidiabetic potential | Enhances insulin sensitivity; increases glucose uptake in muscle cells |

| Medicinal Chemistry | Synthesis of derivatives | Serves as a precursor for creating complex bioactive compounds |

Mecanismo De Acción

The mechanism of action of (+)-Piresil-4-O-beta-D-glucopyraside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (+)-Piresil-4-O-beta-D-glucopyraside include other glycosides such as:

Salicin: Known for its anti-inflammatory properties.

Amygdalin: Studied for its potential anticancer effects.

Stevioside: Used as a natural sweetener with potential health benefits.

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and the specific biological activities it exhibits

Actividad Biológica

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as pinoresinol 4-O-β-D-glucopyranoside (PG), is a naturally occurring glycoside primarily derived from the plant Forsythia. This compound has garnered attention for its diverse biological activities, including antioxidant, antihyperglycemic, and hepatoprotective effects. This article delves into the biological activity of PG, supported by data tables and research findings.

- Chemical Formula : CHO

- Molecular Weight : 382.36 g/mol

- Solubility : Soluble in methanol, ethanol, and DMSO.

PG primarily exerts its biological effects through the inhibition of key enzymes involved in carbohydrate metabolism:

- α-glucosidase : Inhibiting this enzyme reduces glucose absorption in the intestines.

- α-amylase : PG also inhibits α-amylase, leading to decreased breakdown of carbohydrates into glucose.

This dual action results in a significant reduction in serum glucose levels, making PG a candidate for managing diabetes-related conditions .

Antioxidant Activity

PG exhibits strong antioxidant properties, which are crucial for combating oxidative stress. The antioxidant capacity has been evaluated using various assays:

| Assay Type | Total Antioxidant Capacity (µmol/g) |

|---|---|

| FRAP | 418.47 |

| ABTS | 1091.3 |

These values indicate that PG can effectively scavenge free radicals, thus protecting cells from oxidative damage .

Antihyperglycemic Activity

In vitro studies have demonstrated that PG significantly inhibits α-glucosidase with an IC value of 48.13 μg/ml. In vivo studies using streptozotocin-induced diabetic mice showed that administration of PG (50 mg/kg body weight) resulted in:

- A 37.83% reduction in serum glucose levels.

- A 25.37% increase in insulin levels.

These findings suggest that PG could be beneficial in managing blood sugar levels in diabetic patients .

Hepatoprotective Effects

Research has indicated that PG possesses hepatoprotective properties. In a study involving CCl-induced hepatotoxicity in mice, PG administration led to a significant decrease in serum levels of liver enzymes (AST and ALT), indicating reduced liver damage .

Case Studies

- Antitumor Activity : In a study examining the antitumor effects of various compounds from Forsythia, PG was shown to have notable inhibitory effects against cancer cell lines, contributing to its potential as an adjunct therapy in cancer treatment .

- Cardiovascular Protection : PG has been observed to lower blood pressure and reduce oxidative stress in cardiovascular cells, suggesting its role in cardiovascular health management.

Propiedades

IUPAC Name |

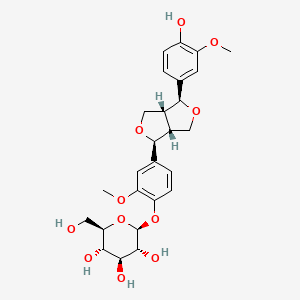

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJNETOQFQXTLI-WMYFGKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.